

Application Note: Quantifying ATP Production Rate Using Oligomycin A

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Compound of Interest

Compound Name: *oligomycin A*

Cat. No.: *B8069294*

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Introduction

Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of cellular processes. The two major pathways for ATP production are oxidative phosphorylation (OXPHOS) in the mitochondria and glycolysis in the cytoplasm. Understanding the rate of ATP production from these pathways is crucial for research in metabolism, drug discovery, and various disease models. **Oligomycin A**, a macrolide antibiotic, is a potent and specific inhibitor of the F_0 subunit of ATP synthase, the enzyme responsible for the final step of ATP synthesis in oxidative phosphorylation.^{[1][2][3]} This property makes **oligomycin A** an invaluable tool for dissecting the relative contributions of mitochondrial respiration and glycolysis to the total cellular ATP production rate.

This application note provides detailed protocols and data interpretation guidelines for calculating the ATP production rate using **oligomycin A** in both whole-cell and isolated mitochondria preparations.

Principle of the Assay

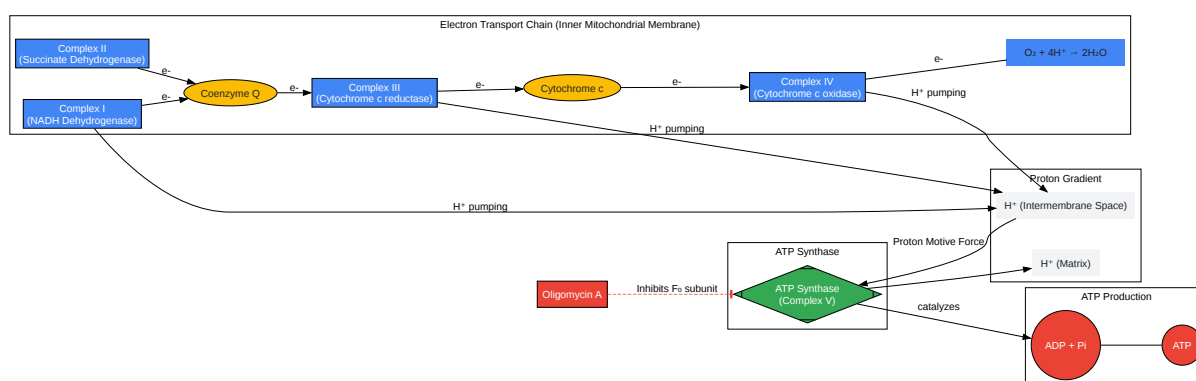
The fundamental principle behind using **oligomycin A** to determine the ATP production rate lies in its ability to selectively inhibit mitochondrial ATP synthesis. By measuring the rate of oxygen consumption (a proxy for oxidative phosphorylation) before and after the addition of **oligomycin A**, one can calculate the portion of respiration that is directly coupled to ATP

production. The remaining oxygen consumption after **oligomycin A** treatment is attributed to proton leak across the inner mitochondrial membrane.

Similarly, by measuring changes in extracellular acidification and ATP levels in the presence of **oligomycin A** and other metabolic inhibitors, the rates of glycolytic ATP production can be determined.

Signaling Pathway and Mechanism of Action

Oligomycin A specifically binds to the F_0 portion of ATP synthase, which is embedded in the inner mitochondrial membrane. This binding blocks the proton channel, preventing the influx of protons from the intermembrane space back into the mitochondrial matrix.^{[1][2]} This proton motive force is the driving force for ATP synthesis. By inhibiting this process, **oligomycin A** effectively uncouples electron transport from ATP production.



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Figure 1: Mechanism of **Oligomycin A** Inhibition.

Experimental Protocols

Protocol 1: Real-Time ATP Rate Assay using Seahorse XF Analyzer

This protocol is adapted for the Agilent Seahorse XF platform, which measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in a multi-well format.

Materials:

- Seahorse XF Analyzer (e.g., XFe96, XFe24)
- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant Solution
- Assay Medium: XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine)
- **Oligomycin A** (typically 1.0 - 2.5 μ M final concentration)
- Rotenone/Antimycin A (inhibitors of Complex I and III, respectively; typically 0.5 - 1.0 μ M final concentration)
- Cells of interest

Procedure:

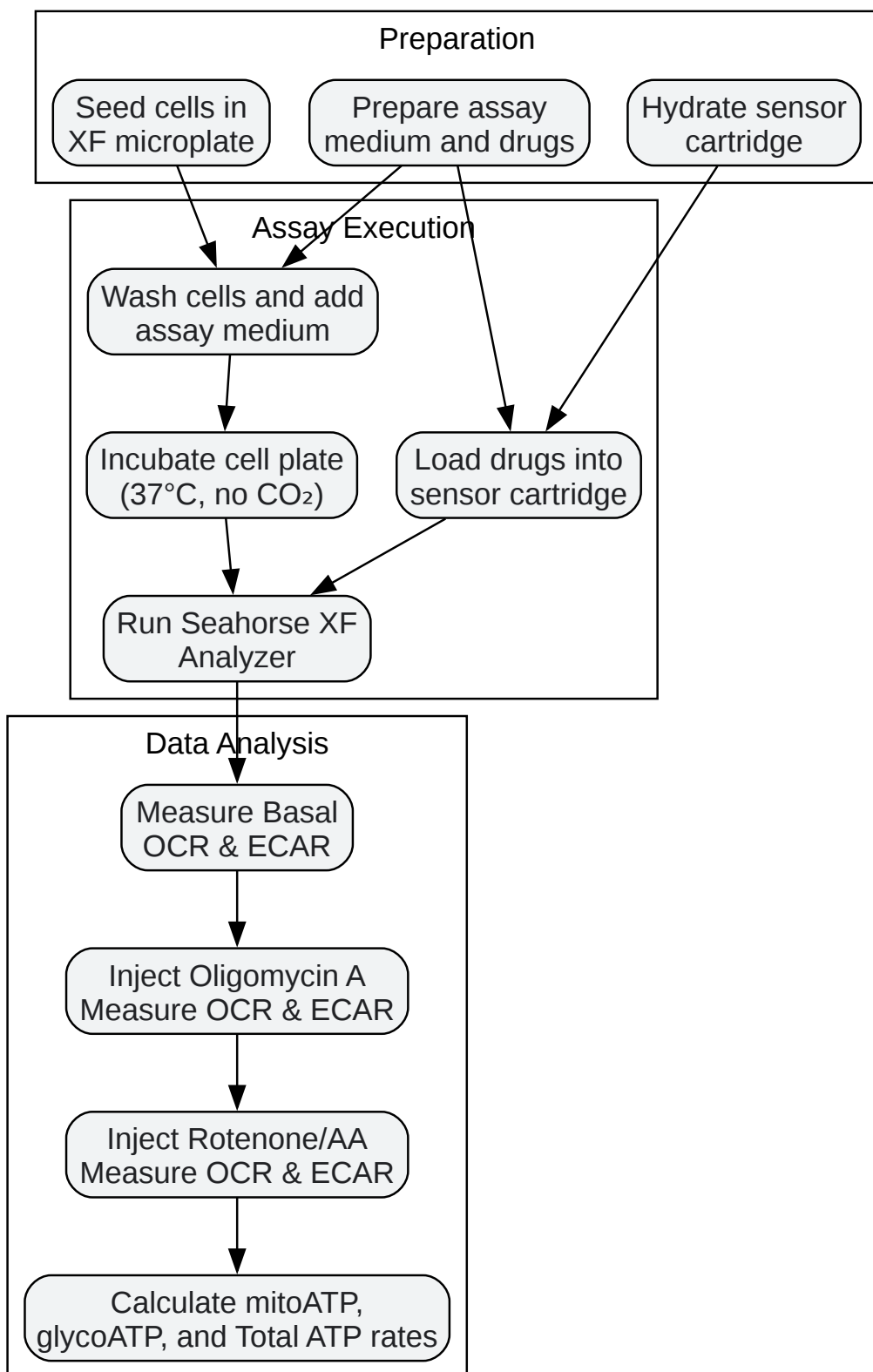
- **Cell Seeding:** Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
- **Sensor Cartridge Hydration:** Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO₂ incubator.
- **Assay Medium Preparation:** Prepare the assay medium by supplementing XF Base Medium with desired substrates. Warm to 37°C and adjust the pH to 7.4.
- **Cell Plate Preparation:** On the day of the assay, remove the cell culture medium and wash the cells with the pre-warmed assay medium. Add the final volume of assay medium to each

well and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.

- **Prepare Drug Injections:** Prepare stock solutions of **oligomycin A** and rotenone/antimycin A in the assay medium at a concentration 10x the final desired concentration.
- **Load Sensor Cartridge:** Load the drug solutions into the appropriate ports of the hydrated sensor cartridge.
- **Run the Assay:** Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and start the assay protocol. The instrument will measure baseline OCR and ECAR, then inject the inhibitors sequentially and measure the subsequent changes in rates.

Data Analysis and Calculation:

- **Mitochondrial ATP Production Rate (mitoATP):** This is calculated from the change in OCR upon the injection of **oligomycin A**. $\text{mitoATP Rate (pmol ATP/min)} = (\text{Basal OCR} - \text{Oligomycin OCR}) \times \text{P/O ratio}$ The P/O ratio (phosphate/oxygen) is an empirical value representing the number of ATP molecules synthesized per oxygen atom reduced. A commonly used value is ~2.75.
- **Glycolytic ATP Production Rate (glycoATP):** This is calculated from the ECAR, which is primarily a result of lactate and CO₂ production. The contribution of CO₂ from mitochondrial respiration is subtracted using the OCR measurement after the addition of rotenone/antimycin A. The resulting proton efflux rate (PER) from glycolysis is then converted to the glycoATP rate (1:1 stoichiometry).
- **Total ATP Production Rate:** $\text{Total ATP Rate} = \text{mitoATP Rate} + \text{glycoATP Rate}$



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